molecular formula C19H18N4O B5958770 2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol

2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol

Cat. No.: B5958770
M. Wt: 318.4 g/mol
InChI Key: IFHWVZBKKYBLBP-HYARGMPZSA-N
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Description

2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol typically involves the condensation of 4-methyl-6-phenylpyrimidin-2-yl hydrazine with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit enhanced biological activities makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-12-18(23-22-14(2)15-8-4-3-5-9-15)21-19(20-13)16-10-6-7-11-17(16)24/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHWVZBKKYBLBP-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN=C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N/N=C(\C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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